2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride: is a chemical compound that belongs to the class of heterocyclic amines It features a pyrrolopyridine core structure, which is a fused ring system consisting of a pyrrole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Methylation: : The pyrrolopyridine core is then methylated at the appropriate position to introduce the methyl group.
Amination: : The ethan-1-amine moiety is introduced through an amination reaction, often involving reagents like ammonia or an amine source.
Formation of Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be performed to reduce the pyrrolopyridine core or the amine group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can occur at different positions on the pyrrolopyridine ring, often involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: : Nucleophiles like alkyl halides, electrophiles like acyl chlorides.
Major Products Formed
Oxidation: : Various oxidized derivatives, such as aldehydes, ketones, or carboxylic acids.
Reduction: : Reduced forms of the compound, such as amines or alcohols.
Substitution: : Substituted pyrrolopyridine derivatives with different functional groups.
Scientific Research Applications
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride: can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: : These compounds share the pyrrolopyridine core but may have different substituents or functional groups.
Indole derivatives: : These compounds have a similar fused ring system but differ in the arrangement of the rings.
Pyridine derivatives: : These compounds contain a pyridine ring but lack the fused pyrrole ring.
The uniqueness of This compound lies in its specific structure and the presence of the amine group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13;/h2-3,6-7H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVQJOCSLEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060008-06-0 |
Source
|
Record name | 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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